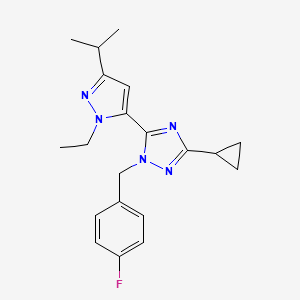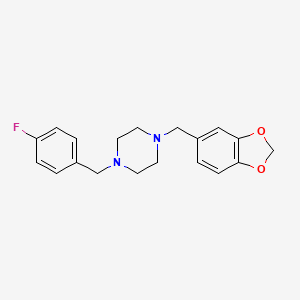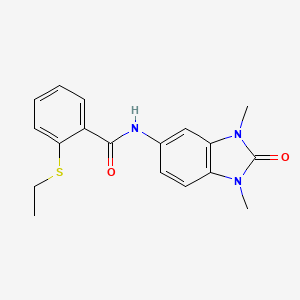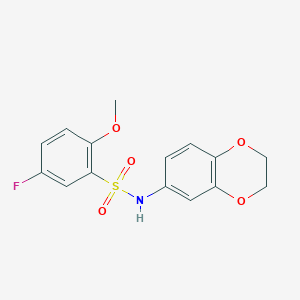![molecular formula C17H15ClN2S B5511205 2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)
2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" belongs to a class of quinoline derivatives known for their diverse biological and chemical properties. These compounds have been the subject of extensive research due to their potential applications in various fields, excluding drug use and dosage or side effects considerations.
Synthesis Analysis
The synthesis of related quinoline derivatives involves multiple steps, including cross-recyclization reactions and cyclocondensation processes. These methods are designed to introduce specific functional groups, facilitating the synthesis of targeted quinoline compounds (Dyachenko & Dyachenko, 2008).
Molecular Structure Analysis
Molecular structure analysis using techniques such as DFT and TD-DFT/PCM calculations has been conducted on similar molecules. These studies provide insights into the optimized molecular structure, spectroscopic characterization, and the interpretation of FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectra (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which leads to the formation of novel substituted quinolines. These reactions are pivotal for modifying the chemical structure and properties of the compounds (Mekheimer & Kappe, 1998).
Physical Properties Analysis
Studies on related quinoline derivatives have elucidated their polycrystalline nature in powder form and their transformation into nanocrystallites within an amorphous matrix upon thermal deposition. This analysis is crucial for understanding the material's physical behavior and its potential applications (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, electronic interactions, and stabilization energies, have been extensively studied through NBO analysis and DFT calculations. These studies offer valuable information on the compounds' reactivity and potential utility in various chemical reactions (Wazzan et al., 2016).
科学的研究の応用
Structural and Spectroscopic Analysis
A study conducted by Wazzan, Al-Qurashi, and Faidallah (2016) employed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to analyze the molecular structure and spectroscopic characteristics of similar quinoline derivatives. Their research provides insights into the physical and chemical properties, such as electronic interactions and reactivity descriptors of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Applications
Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, focusing on their use in organic–inorganic photodiode fabrication. This research highlights the potential of quinoline derivatives in developing efficient energy conversion devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Research by Singh, Srivastava, and Quraishi (2016) on quinoline derivatives, including their corrosion inhibition capabilities for metals in acidic media, sheds light on the practical applications of these compounds in protecting materials from corrosion (Singh, Srivastava, & Quraishi, 2016).
Antimicrobial Activities
Nandeshwarappa et al. (2006) synthesized a series of thiopyrano[2,3-b]quinolines and evaluated their antimicrobial activities. Their findings contribute to the potential use of quinoline derivatives in developing new antimicrobial agents (Nandeshwarappa et al., 2006).
Synthesis and Reaction Studies
Mekheimer and Kappe (1998) focused on the synthesis of new quinoline-3-carbonitrile derivatives through nucleophilic substitution, expanding the understanding of the synthetic routes and chemical reactivity of these compounds (Mekheimer & Kappe, 1998).
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c18-15-7-5-12(6-8-15)11-21-17-14(10-19)9-13-3-1-2-4-16(13)20-17/h5-9H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTWMYWRYGBQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-benzylsulfanyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)
![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)
![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)


![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)
![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)


![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)
![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)